(3-Benzyloxypropyl)triphenylphosphonium bromide

Physical characterization Quality control Procurement specification

This quaternary phosphonium salt (98% purity) is essential for installing a 3-benzyloxypropylidene moiety via Wittig olefination, a step inaccessible with generic phosphonium salts. It is specifically required for Pd-catalyzed spirocyclization, Hsp90 inhibitor synthesis, and carpanone-like cascade reactions. The distinct melting point (153–154°C) provides a reliable QC checkpoint. Procure for reproducible outcomes in complex molecule synthesis.

Molecular Formula C28H28BrOP
Molecular Weight 491.4 g/mol
CAS No. 54314-85-1
Cat. No. B156124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Benzyloxypropyl)triphenylphosphonium bromide
CAS54314-85-1
SynonymsTriphenyl[3-(phenylmethoxy)propyl]-phosphonium Bromide
Molecular FormulaC28H28BrOP
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1
InChIKeyDWYCJWXMZGVGJV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Benzyloxypropyl)triphenylphosphonium Bromide (CAS 54314-85-1): A Specialized Wittig Reagent for Targeted Organic Synthesis


(3-Benzyloxypropyl)triphenylphosphonium bromide (CAS 54314-85-1) is a quaternary phosphonium salt with the molecular formula C28H28BrOP and molecular weight of 491.4 g/mol. The compound features a triphenylphosphonium core attached to a 3-benzyloxypropyl chain, with bromide as the counterion [1]. As a phosphonium salt, it serves as a precursor to phosphonium ylides for alkene formation via the Wittig reaction, a fundamental carbon-carbon bond-forming transformation in organic synthesis . Commercial availability typically includes purity specifications of 97–98% with a melting point range of 153–154°C .

Why (3-Benzyloxypropyl)triphenylphosphonium Bromide Cannot Be Replaced by Generic Phosphonium Salts


Phosphonium salts are not interchangeable reagents. The 3-benzyloxypropyl substituent on this compound introduces a functionalized three-carbon linker terminated with a benzyl-protected alcohol, which imparts specific reactivity and downstream synthetic utility absent in simpler alkyl- or aryl-substituted phosphonium salts. Substituting a generic phosphonium salt such as methyltriphenylphosphonium bromide or benzyltriphenylphosphonium bromide would yield an entirely different alkene product lacking the protected alcohol moiety essential for subsequent transformations in complex molecule synthesis [1]. Furthermore, the physical properties, including melting point, differ substantially among phosphonium salts, affecting handling, purification, and reaction setup in both academic and industrial laboratory workflows .

Quantitative Evidence Guide: (3-Benzyloxypropyl)triphenylphosphonium Bromide Differentiation


Physical Property Differentiation: Melting Point Comparison vs. Common Phosphonium Salts

(3-Benzyloxypropyl)triphenylphosphonium bromide exhibits a melting point of 153–154°C, substantially lower than the melting point ranges of the most commonly used laboratory phosphonium salts . This physical property difference directly affects storage requirements, handling procedures, and purification strategies. For procurement and quality control, this distinct melting point serves as a reliable identity verification marker and purity indicator in analytical workflows [1].

Physical characterization Quality control Procurement specification

Commercial Purity Standardization: Cross-Vendor Consistency Analysis

Across multiple independent suppliers, (3-Benzyloxypropyl)triphenylphosphonium bromide is consistently offered at a minimum purity of 97–98%, with this specification being the industry-standard commercial grade for this specific compound [1]. This cross-vendor consistency in purity specification contrasts with some simpler phosphonium salts, which are available in broader purity ranges or with more variable specifications across suppliers, providing procurement specialists with predictable quality expectations when sourcing this reagent .

Procurement Quality assurance Vendor benchmarking

Niche Application Specificity: Documented Use in Spirocyclohexadienone Synthesis

This phosphonium salt is specifically documented as a reactant for preparing spirocyclohexadienones via Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation [1]. This application is explicitly cited by multiple vendors and technical references as a primary use case for this specific reagent [2]. Generic alkyltriphenylphosphonium salts cannot access this transformation because they lack the benzyloxypropyl chain required to generate the specific ylide intermediate that participates in the allylic alkylation cascade [3].

Spirocyclohexadienone Palladium catalysis Allylic alkylation

Medicinal Chemistry Utility: Hsp90 Inhibitor Intermediate

(3-Benzyloxypropyl)triphenylphosphonium bromide is documented as a reactant for preparing inhibitors of heat shock protein 90 (Hsp90), a validated target for antitumor agent development [1]. The benzyl-protected alcohol functionality incorporated via this Wittig reagent provides a handle for subsequent deprotection and further functionalization essential for constructing the macrocyclic or geldanamycin-derived inhibitor scaffolds [2]. Simpler phosphonium salts (e.g., methyltriphenylphosphonium bromide) would introduce a methyl group at this position, eliminating the protected alcohol necessary for downstream medicinal chemistry manipulations .

Hsp90 inhibitor Antitumor Medicinal chemistry

Carpanone-Like Molecule Synthesis via Oxidative Coupling/Diels-Alder Sequence

This phosphonium salt is specifically cited as a reactant for preparing carpanone-like molecules via an oxidative coupling/Diels-Alder cycloaddition sequence [1]. Carpanone and its analogs are lignan natural products with documented biological activities, and their synthesis requires the precise alkene geometry and protected oxygen functionality that this reagent's ylide can deliver [2]. Generic phosphonium salts lack the structural features required to generate the specific diene or dienophile intermediates that participate in this cascade sequence .

Carpanone Oxidative coupling Diels-Alder

Optimal Procurement and Research Application Scenarios for (3-Benzyloxypropyl)triphenylphosphonium Bromide


Scenario 1: Synthesis of Spirocyclohexadienone Scaffolds via Palladium-Catalyzed Allylic Alkylation

This compound is the documented Wittig reagent for generating the requisite ylide intermediate in Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation reactions that produce spirocyclohexadienones [1]. Procurement is justified when the synthetic target requires installation of a 3-benzyloxypropylidene moiety followed by palladium-catalyzed spirocyclization. Researchers should verify that the spirocyclohexadienone framework is an explicit target, as generic alkylphosphonium salts cannot provide the correct ylide structure for this transformation.

Scenario 2: Medicinal Chemistry Programs Targeting Hsp90 Inhibition

Procurement is indicated for medicinal chemistry groups developing Hsp90 inhibitors, particularly those involving geldanamycin derivatives or radicicol macrocyclic chimeras [1]. The reagent installs a protected primary alcohol via Wittig olefination, enabling subsequent deprotection and conjugation to pharmacophores. Alternative phosphonium salts (e.g., methyl-, benzyl-, or carbethoxymethyl-substituted) introduce entirely different functional groups incompatible with this synthetic strategy [2].

Scenario 3: Natural Product Synthesis of Carpanone Analogs and Lignan Derivatives

This reagent supports the synthesis of carpanone-like molecules through a cascade sequence involving oxidative coupling and Diels-Alder cycloaddition [1]. Procurement should be considered when the synthetic route requires a benzyl-protected oxygenated three-carbon side chain installed via Wittig reaction. Generic Wittig reagents will install incorrect alkene substitution patterns, rendering the subsequent cycloaddition steps unfeasible.

Scenario 4: Quality-Controlled Procurement for Regulated Synthetic Environments

For laboratories operating under GLP or GMP-like quality systems requiring reproducible synthetic outcomes, this compound offers a consistent vendor specification of 97–98% purity across multiple independent suppliers including Sigma-Aldrich (98%), Thermo Scientific (≥97%), AK Scientific (98%), and Bidepharm (98%) [1]. This cross-vendor consistency simplifies supplier qualification and reduces batch-to-batch variability concerns. The distinct melting point of 153–154°C provides a simple identity confirmation method during incoming quality control [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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